molecular formula C9H18ClNO4S B13395072 2-(1-Amino-2-chloropropyl)-6-methylsulfanyloxane-3,4,5-triol

2-(1-Amino-2-chloropropyl)-6-methylsulfanyloxane-3,4,5-triol

Cat. No.: B13395072
M. Wt: 271.76 g/mol
InChI Key: TVVQUVMUAMNLLX-UHFFFAOYSA-N
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Description

2-(1-Amino-2-chloropropyl)-6-methylsulfanyloxane-3,4,5-triol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a chloropropyl group, and a methylsulfanyl group attached to an oxane ring with three hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-chloropropyl)-6-methylsulfanyloxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of a chloropropylamine with a methylsulfanyl-substituted oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-chloropropyl)-6-methylsulfanyloxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Amino-2-chloropropyl)-6-methylsulfanyloxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-chloropropyl)-6-methylsulfanyloxane-3,4,5-triol involves its interaction with specific molecular targets. The amino and chloropropyl groups can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2-chloropropyl)-6-methylsulfanyloxane-3,4,5-triol is unique due to its specific combination of functional groups and its oxane ring structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(1-amino-2-chloropropyl)-6-methylsulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO4S/c1-3(10)4(11)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,12-14H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQUVMUAMNLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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